molecular formula C10H8O3S B14276312 3-(Benzoylsulfanyl)prop-2-enoic acid CAS No. 137178-86-0

3-(Benzoylsulfanyl)prop-2-enoic acid

Cat. No.: B14276312
CAS No.: 137178-86-0
M. Wt: 208.24 g/mol
InChI Key: LDPXLLZIAMOQAB-UHFFFAOYSA-N
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Description

3-(Benzoylsulfanyl)prop-2-enoic acid is an organic compound characterized by the presence of a benzoyl group attached to a sulfanyl group, which is further connected to a prop-2-enoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzoylsulfanyl)prop-2-enoic acid typically involves the reaction of benzoyl chloride with thiourea to form benzoylthiourea, which is then treated with an appropriate base to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Benzoylsulfanyl)prop-2-enoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.

    Substitution: The sulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or alkoxides can be employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Benzoylsulfanyl)prop-2-enoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Benzoylsulfanyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The benzoyl group can interact with enzymes or receptors, leading to modulation of their activity. The sulfanyl group may also play a role in redox reactions, contributing to the compound’s overall biological effects.

Comparison with Similar Compounds

Similar Compounds

    Acrylic acid: Similar in structure but lacks the benzoyl and sulfanyl groups.

    Prop-2-enoic acid: The parent compound without the benzoyl and sulfanyl modifications.

    Benzoylthiourea: A precursor in the synthesis of 3-(Benzoylsulfanyl)prop-2-enoic acid.

Uniqueness

This compound is unique due to the presence of both benzoyl and sulfanyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

137178-86-0

Molecular Formula

C10H8O3S

Molecular Weight

208.24 g/mol

IUPAC Name

3-benzoylsulfanylprop-2-enoic acid

InChI

InChI=1S/C10H8O3S/c11-9(12)6-7-14-10(13)8-4-2-1-3-5-8/h1-7H,(H,11,12)

InChI Key

LDPXLLZIAMOQAB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)SC=CC(=O)O

Origin of Product

United States

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